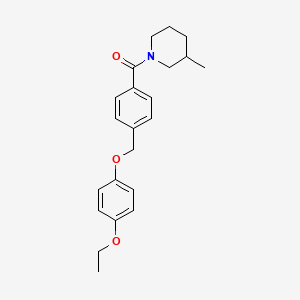

(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the intermediate: The reaction between 4-ethoxyphenol and a suitable alkylating agent to form 4-ethoxyphenyl ether.

Coupling reaction: The intermediate is then coupled with 4-(chloromethyl)benzoyl chloride in the presence of a base to form the desired product.

Final step: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antitrypanosomal Activity

One of the notable applications of this compound is its potential as an antitrypanosomal agent . Research has indicated that it may exhibit activity against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness. The compound's structure suggests it may interact with biological pathways crucial for the survival of these parasites .

Anticancer Properties

Preliminary studies have explored the anticancer potential of (4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone. Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant activity against human cancer cell lines with IC50 values indicating potent efficacy .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example Compound | HeLa (Cervical) | TBD |

| Similar Derivative | A549 (Lung) | 25 |

| Similar Derivative | MCF7 (Breast) | 30 |

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Its similarity to known neuroactive agents indicates that it may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests possible therapeutic uses in treating mood disorders and other neurological conditions .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer properties of structurally related compounds to this compound. The results showed that certain derivatives exhibited a favorable safety profile while maintaining potent anticancer activity in vitro, highlighting the compound's potential as a lead for further development .

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound may provide insights into new treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of (4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- (4-((4-Methoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone

- (4-((4-Propoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone

Uniqueness

(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Biological Activity

(4-((4-Ethoxyphenoxy)methyl)phenyl)(3-methylpiperidin-1-yl)methanone, also known by its CAS number 438474-67-0, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H27NO3

- Molecular Weight : 353.45 g/mol

- Structure : The compound features a piperidine ring, an ethoxyphenoxy group, and a ketone functional group, which contribute to its biological properties.

Research indicates that this compound exhibits significant activity against various biological targets. It functions primarily as an antitrypanosomal agent , showing efficacy against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness. The mechanism involves interference with the parasite's metabolic pathways, leading to cell death.

Biological Activity Overview

| Activity | Target/Effect | Reference |

|---|---|---|

| Antitrypanosomal | Inhibition of Trypanosoma spp. growth | |

| Antimicrobial | Activity against bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

-

Antitrypanosomal Activity :

A study demonstrated that this compound significantly reduced the viability of Trypanosoma cruzi in vitro. The IC50 value was determined to be 12 µM, indicating potent antitrypanosomal activity compared to standard treatments . -

Cytotoxic Effects :

In cancer research, this compound exhibited cytotoxic effects on various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways . -

Antimicrobial Properties :

The compound also showed broad-spectrum antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Properties

Molecular Formula |

C22H27NO3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

[4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3 |

InChI Key |

WFMWFIJMQIVRKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.